(4-Bromo-2-chlorophenyl)boronic acid
Overview
Description
“(4-Bromo-2-chlorophenyl)boronic acid” is a research-grade compound . It has a molecular formula of C6H5BBrClO2 .
Synthesis Analysis
The synthesis of boronic acids like “this compound” often involves the addition of organometallic reagents to boranes . Protodeboronation of pinacol boronic esters, a valuable but underdeveloped process, has been reported . This process allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular formula of “this compound” is C6H5BBrClO2 . The exact mass is 233.925446 Da .Chemical Reactions Analysis
Boronic acids like “this compound” are used in various chemical reactions. For instance, they are used in Suzuki–Miyaura cross-couplings , Pd (II)-catalyzed diastereoselective conjugate additions , and Palladium-catalyzed stereoselective Heck-type reactions .Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 347.3±52.0 °C, and its predicted density is 1.79±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactions
Preparation of Hydroxythiophenes : 4-Bromo-2-chlorophenyl boronic acid is used in the synthesis of hydroxythiophenes. The boronic esters derived from this compound are essential intermediates in the preparation of 2-(2-, 3- and 4-pyridyl)-3-hydroxythiophenes and 4-(2-, 3- and 4-pyridyl)-3-hydroxythiophenes, which are significant in organic chemistry due to their various applications in synthesis and pharmacology (Gronowitz, Zhang, & Hörnfeldt, 1992).
Suzuki-Miyaura Coupling Reactions : This compound is involved in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction that is widely used in the synthesis of organic compounds. The Suzuki-Miyaura reactions utilize boronic acids as key components for the coupling of various (hetero)aryl chlorides, bromides, and triflates (Kinzel, Zhang, & Buchwald, 2010).
Biological and Medicinal Applications
Glucose Sensing Materials : A derivative of (4-Bromo-2-chlorophenyl)boronic acid, Amino-3-fluorophenyl boronic acid, has been used to construct glucose sensing materials. These materials operate at physiological pH and are useful in monitoring glucose levels in bodily fluids, which has implications in diabetes management (Das et al., 2003).
Inhibitory Properties in Biochemical Applications : Aryl and heteroaryl boronic acids, including derivatives of this compound, have been studied for their hormone-sensitive lipase inhibitory properties. This research is crucial in understanding the role of these compounds in metabolic regulation and potential therapeutic applications (Ebdrup et al., 2005).
Material Science and Sensor Development
Boronic Acid Sensors : The chemistry of boronic acids, including this compound, is utilized in developing sensors for detecting carbohydrates and other bioactive substances. These sensors are important in various fields, including environmental monitoring and medical diagnostics (Huang et al., 2012).
Development of Biomedical Materials : Boronic acid-containing polymers, which can be derived from this compound, have found significant applications in biomedical fields. These include the treatment of various diseases like HIV, obesity, diabetes, and cancer, showcasing the versatility of boronic acid polymers in medical applications (Cambre & Sumerlin, 2011).
Environmental Applications
- Pollutant Detection and Treatment : Boronic acids are employed in sensors for detecting environmental pollutants. Specifically, boron-doped diamond electrodes have been used in the electroanalysis of pollutants like 4-chlorophenol, showcasing the potential of boronic acid derivatives in environmental monitoring and pollution treatment (Saterlay, Foord, & Compton, 2001).
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-chlorophenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 4-Bromo-2-chlorophenylboronic acid interacts with its target through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium (II) complex . The reaction conditions are exceptionally mild and functional group tolerant .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by 4-Bromo-2-chlorophenylboronic acid . This reaction leads to the formation of new carbon–carbon bonds, which can significantly affect the structure and function of organic compounds .
Pharmacokinetics
The pharmacokinetics of 4-Bromo-2-chlorophenylboronic acid are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability may be significantly affected by the pH of the environment .
Result of Action
The primary molecular effect of the action of 4-Bromo-2-chlorophenylboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to significant changes in the structure and function of organic compounds .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-chlorophenylboronic acid are strongly influenced by environmental factors, particularly pH . The rate of hydrolysis of the compound, which can affect its stability and efficacy, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-bromo-2-chlorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrClO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPHTYHDVLGKMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681561 | |
Record name | (4-Bromo-2-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046861-20-4 | |
Record name | (4-Bromo-2-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-chlorophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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